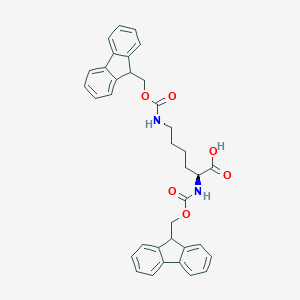

Fmoc-Lys(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJRTKDVFXYEFS-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549391 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78081-87-5 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-Lysine(IP/Boc) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Lys(Fmoc)-OH: An In-depth Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Introduction to Fmoc-Lys(Fmoc)-OH

This compound, with the systematic name Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine, is a pivotal amino acid derivative for chemists specializing in peptide synthesis. Its unique structure, featuring two Fmoc protecting groups on both the α-amino and ε-amino functionalities of a lysine (B10760008) residue, makes it an indispensable tool for the construction of complex peptide architectures, particularly for creating well-defined branched peptides and for the assembly of multiple antigenic peptides (MAPs).

The strategic application of this compound in solid-phase peptide synthesis (SPPS) allows for the introduction of a lysine residue that can serve as a branching point. Following its incorporation into a growing peptide chain, the subsequent removal of both Fmoc groups exposes two primary amines. This enables the simultaneous or sequential elongation of two new peptide chains from the lysine scaffold, a technique crucial for developing novel therapeutic peptides, synthetic vaccines, and advanced biomaterials.

Quantitative Data Summary

The following tables provide a consolidated overview of the key quantitative data for this compound, facilitating easy reference and comparison for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 78081-87-5 | |

| Molecular Formula | C₃₆H₃₄N₂O₆ | |

| Molecular Weight | 590.66 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 170-180 °C | |

| Purity (HPLC) | ≥97.5% to ≥99.0% | [1] |

| Storage Temperature | 2-8 °C | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [2] |

| Dichloromethane (B109758) (DCM) | Soluble | [2] |

| Chloroform | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3][4] |

| Acetone | Soluble | [3] |

| Methanol | 5.74 mg/mL (with pH adjustment) | [4] |

| Water | 3.64 mg/mL (with pH adjustment) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides using this compound follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

1. Resin Swelling:

-

Swell the desired resin (e.g., Wang, Rink Amide) in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes in a reaction vessel.[5]

-

Drain the solvent after the swelling is complete.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 1-3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[5]

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

-

The completion of the deprotection can be monitored using a qualitative Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[5]

3. Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (including this compound when it is to be incorporated) in DMF.

-

Activate the carboxylic acid group using a coupling reagent. Common activators include diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, or a uronium/aminium salt like HBTU or HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.

4. Final Cleavage and Deprotection:

-

After the desired peptide sequence is assembled, wash the resin with DCM to remove DMF.

-

Treat the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether to remove scavengers and dissolved impurities.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for the Synthesis of a Branched Peptide using this compound

This protocol outlines the specific steps for creating a branched peptide where two distinct peptide chains are grown from a central lysine residue.

-

Synthesize the "Trunk" Peptide: Following the general SPPS protocol, synthesize the initial part of the peptide chain on the chosen resin.

-

Couple this compound: In the coupling step where the branch point is desired, use this compound as the amino acid to be incorporated. Follow the standard coupling procedure as described in the general protocol.

-

Simultaneous Deprotection of Both Amino Groups: After the successful coupling of this compound, perform the Fmoc deprotection step using 20% piperidine in DMF as detailed in the general protocol. This will remove both Fmoc groups from the α-amino and ε-amino positions of the lysine residue, exposing two free primary amines.

-

Simultaneous Elongation of Branched Chains:

-

For the subsequent coupling step, use a molar excess of the next Fmoc-protected amino acid and the coupling reagents relative to the initial loading of the resin to ensure acylation of both free amines on the lysine.

-

Continue the cycles of deprotection and coupling to elongate both peptide chains simultaneously.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of this compound and the final cleaved peptide.

-

Stationary Phase: A C18 reversed-phase column is commonly used.[6]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.

-

Detection: UV absorbance at 220 nm and 254 nm. The Fmoc group has a strong UV absorbance, which is useful for monitoring.[2]

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of this compound and the final peptide product.

-

Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of this compound.

-

¹H NMR (in DMSO-d₆): Expected signals include aromatic protons of the Fmoc groups (around 7.3-7.9 ppm), the α-proton of lysine, and protons of the lysine side chain.

-

¹³C NMR (in DMSO-d₆): Will show signals corresponding to the carbonyl carbons, aromatic carbons of the Fmoc groups, and the aliphatic carbons of the lysine backbone and side chain.

Visualizations

General SPPS Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis of a Branched Peptide

Caption: Workflow for the synthesis of a branched peptide using this compound.

References

- 1. omizzur.com [omizzur.com]

- 2. peptide.com [peptide.com]

- 3. This compound | CAS:78081-87-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Fmoc)-OH. This derivative of the amino acid lysine (B10760008) is a key building block in solid-phase peptide synthesis (SPPS), particularly for the creation of branched peptides and other complex molecular architectures.

Core Chemical Properties

This compound is a white to off-white powder.[1] Both the alpha-amino and epsilon-amino groups of the lysine side chain are protected by the base-labile Fmoc group. This dual protection makes it a valuable reagent for specific applications in peptide chemistry.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₃₆H₃₄N₂O₆ | [1] |

| Molecular Weight | 590.66 g/mol | [1] |

| Appearance | White to slight yellow to beige powder | [1] |

| Melting Point | 170-180 °C | [1] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | 2-8°C |

Purity and Identification

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥97.5% to ≥98.0% | [1][2] |

| Purity (TLC) | ≥97% | [1] |

| Enantiomeric Purity | ≥99.0% | [1] |

| CAS Number | 78081-87-5 | [1][2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two Fmoc groups (typically in the range of 7.2-7.8 ppm), the protons of the lysine backbone, and the methylene (B1212753) protons of the lysine side chain.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkages, the aromatic carbons of the fluorenyl groups, and the aliphatic carbons of the lysine moiety.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and carbamate (B1207046) groups (in the region of 1680-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations. Fourier transform infrared spectroscopy (FTIR) can confirm the interactions between the constituent networks in hydrogels formed with this compound.[3]

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for incorporating an amino acid into a growing peptide chain on a solid support using Fmoc chemistry.

References

N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH), a critical building block in synthetic peptide chemistry. This document outlines its chemical structure, physicochemical properties, and detailed experimental applications, with a focus on its use in the construction of complex branched peptides, such as Multiple Antigenic Peptides (MAPs).

Core Compound Data

N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection makes it an ideal scaffold for creating branched peptide structures through solid-phase peptide synthesis (SPPS).

| Property | Value |

| Chemical Formula | C₃₆H₃₄N₂O₆ |

| Molecular Weight | 590.66 g/mol [1] |

| CAS Number | 78081-87-5 |

| Appearance | White to off-white powder |

| Melting Point | 130 - 141 °C[2] |

| Optical Rotation | [α]D²⁰ = -8 ±2° (c=2 in DMF)[2] |

| Solubility | Soluble in DMF, DMSO, and NMP. Specific quantitative data is not readily available in the literature. |

| Purity | Typically ≥98.0% (HPLC)[1] |

Experimental Protocols

The primary application of N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine is in the solid-phase synthesis of branched peptides. Below is a detailed protocol for the synthesis of a tetra-branched Multiple Antigenic Peptide (MAP) on a lysine (B10760008) scaffold, a common application for this reagent.

Materials:

-

Rink Amide resin (e.g., TentaGel R Rink Amide resin)

-

N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine (this compound)

-

Standard Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

First Level Branching (2 Branches):

-

Couple the first this compound to the resin. Use 4 equivalents of this compound, 3.8 equivalents of HBTU, 4 equivalents of HOAt, and 7.2 equivalents of DIPEA.[3]

-

The reaction can be carried out for 10 minutes at 75 °C under microwave irradiation for enhanced efficiency, or for a longer duration at room temperature.[3]

-

Wash the resin with NMP (3x), DCM (1x), and DMF (1x).[3]

-

Perform Fmoc deprotection using 20% piperidine in DMF. A typical procedure involves a 3-minute treatment followed by a 15-minute treatment.[3]

-

Wash the resin thoroughly with NMP and DMF to remove residual piperidine.

-

-

Second Level Branching (4 Branches):

-

Couple the second layer of this compound to the two newly deprotected amino groups. Use 8 equivalents of this compound, 7.6 equivalents of HBTU, 8 equivalents of HOAt, and 14.4 equivalents of DIPEA.[3]

-

Follow the same reaction, washing, and deprotection steps as in step 2. This will result in a lysine core with four free amino groups.

-

-

Peptide Chain Elongation:

-

Synthesize the desired peptide sequence simultaneously on all four branches using standard Fmoc-SPPS protocols.

-

For each coupling cycle, use an excess of the Fmoc-protected amino acid and coupling reagents.

-

After each coupling, wash the resin and perform Fmoc deprotection to prepare for the next amino acid addition.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it thoroughly.

-

Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Centrifuge to collect the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

-

Visualizing the Workflow: Synthesis of a Tetra-Branched MAP

The following diagram illustrates the workflow for the synthesis of a tetra-branched Multiple Antigenic Peptide (MAP) using N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine as the branching core.

Caption: Workflow for the synthesis of a tetra-branched Multiple Antigenic Peptide (MAP).

References

A Technical Guide to Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-Lys(Fmoc)-OH, a critical reagent in synthetic chemistry, with a focus on its properties, applications, and the methodologies for its use.

Core Compound Properties

Nα,Nε-di-Fmoc-L-lysine, commonly abbreviated as this compound, is a derivative of the amino acid L-lysine where both the alpha-amino group and the epsilon-amino group are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection makes it a specialized building block in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 590.66 g/mol | [1][2] |

| Molecular Formula | C₃₆H₃₄N₂O₆ | [1][3][4] |

| CAS Number | 78081-87-5 | [1][2][3] |

| Appearance | White to slight yellow or beige powder | [2][3] |

| Melting Point | 170-180 °C | [2] |

| Purity | ≥97.5% (HPLC) | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [3] |

| Storage | 2-8°C, desiccated | [1] |

Applications in Synthesis

The primary application of this compound is in Fmoc solid-phase peptide synthesis (SPPS) .[1][2] Its unique structure is particularly valuable for creating well-defined, branched peptide architectures.

Key uses include:

-

Synthesis of Branched Peptides : It serves as a scaffold to initiate the synthesis of two identical peptide chains from the lysine (B10760008) backbone.[2]

-

Multiple Antigenic Peptides (MAPs) : this compound is useful for preparing lysine-branched products like MAPs, which are used to generate high-titer anti-peptide antibodies.[4]

-

Dendrimeric Structures : It can be used to create oligolysine cores for the assembly of dendrimers and other complex molecular architectures.

The Fmoc protecting groups are stable under acidic conditions but are readily cleaved by mild bases, such as piperidine (B6355638). This "orthogonal" protection strategy allows for selective deprotection and chain elongation, which is fundamental to modern peptide chemistry.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and scale.

3.1. Resin Preparation and Swelling

-

Resin Choice : Select a suitable resin for SPPS (e.g., Rink Amide, Wang resin).

-

Swelling : Place the resin in a reaction vessel and wash with a suitable solvent, such as N,N-Dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.

3.2. Fmoc Deprotection

-

Reagent : Prepare a 20% (v/v) solution of piperidine in DMF.

-

Procedure : Drain the solvent from the swollen resin. Add the piperidine solution and agitate for 5-10 minutes at room temperature.

-

Wash : Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.3. Coupling of this compound

-

Activation : Dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the solution. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring : Perform a qualitative test (e.g., Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Wash : Drain the reaction solution and wash the resin extensively with DMF to remove excess reagents.

3.4. Final Cleavage and Deprotection

-

Drying : After the final synthesis step, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide and side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation : Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

-

Purification : Collect the crude peptide by centrifugation, wash with cold ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship for Branched Peptide Synthesis

References

The Dual Role of Fmoc on Lysine: A Technical Guide to Branched Peptide and Dendrimer Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the temporary protection of α-amino groups, the application of two Fmoc groups on a single lysine (B10760008) residue, creating Nα,Nε-bis-Fmoc-L-lysine, offers a unique and powerful tool for the construction of complex, branched peptide structures and dendrimers. This technical guide provides an in-depth exploration of the purpose, applications, and methodologies associated with di-Fmoc-lysine for researchers, scientists, and drug development professionals.

The Core Principle: A Symmetrical Branching Point

The primary purpose of employing two Fmoc protecting groups on a single lysine amino acid is to create a symmetrical branching point in a growing peptide chain. Lysine possesses two primary amines: the α-amino group, which participates in the linear elongation of the peptide backbone, and the ε-amino group located at the terminus of its side chain.

In conventional Fmoc-based SPPS, an orthogonal protection strategy is typically employed for lysine, where the α-amino group is protected with the base-labile Fmoc group and the ε-amino group is protected with an acid-labile group, such as tert-butyloxycarbonyl (Boc). This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation, while the ε-amino group remains protected until the final cleavage from the resin.

However, when both the α- and ε-amino groups are protected by Fmoc groups, a single deprotection step using a mild base like piperidine (B6355638) simultaneously exposes both amines. This unique characteristic of Nα,Nε-bis-Fmoc-L-lysine allows for the subsequent coupling of two identical or different molecules, effectively doubling the number of reactive sites in a single synthetic step. This capability is the foundation for the efficient synthesis of highly branched peptides and dendrimers.[1]

Applications in Advanced Peptide Architectures

The ability to introduce a symmetrical branching point makes di-Fmoc-lysine a valuable building block in several advanced applications:

-

Peptide Dendrimer Synthesis: Peptide dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique properties, including a high density of surface functional groups, make them promising candidates for drug delivery, gene therapy, and diagnostics. The use of di-Fmoc-lysine is a key strategy for the divergent synthesis of lysine-based dendrimers, where each layer of branching is introduced by the coupling of a di-Fmoc-lysine unit.[1][2]

-

Branched Peptides for Neoglycoconjugates and Vaccine Development: Branched peptides can be used to create multivalent displays of antigens or other bioactive molecules. By attaching multiple copies of a peptide epitope to a central core, the avidity of the construct for its target can be significantly enhanced. Di-Fmoc-lysine can serve as the core or as a branching unit within these structures.

-

Protein Engineering and Biomaterial Science: The introduction of multiple reactive sites through di-Fmoc-lysine allows for the site-specific modification of proteins and the creation of novel biomaterials with tailored properties. This can include the attachment of polymers, lipids, or other functional moieties to enhance stability, solubility, or biological activity.

Experimental Protocol: Solid-Phase Synthesis of a Lysine Dendrimer

The following protocol outlines the key steps for the incorporation of Nα,Nε-bis-Fmoc-L-lysine into a growing peptide chain on a solid support for the synthesis of a lysine dendrimer. This protocol is based on the methods described in the synthesis of well-defined defect lysine dendrimers.[1]

3.1. Materials and Reagents

-

Nα,Nε-bis-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)

-

Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

3.2. Synthesis Cycle for Branching

-

Resin Preparation: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for a specified time (e.g., 10-20 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Nα,Nε-bis-Fmoc-L-lysine:

-

Dissolve Nα,Nε-bis-Fmoc-L-lysine (e.g., 3.5 equivalents) and a coupling reagent (e.g., HBTU, 3.5 equivalents) in DMF containing a base (e.g., 5% NMM).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 15-30 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

-

Simultaneous Deprotection of Both Fmoc Groups: Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the newly incorporated lysine residue. This exposes both the α- and ε-amino groups.

-

Coupling of the Next Layer: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH, 7 equivalents) to the two newly formed free amines. This step effectively creates the next generation of the dendrimer.

3.3. Final Cleavage and Purification

-

After completion of the synthesis, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of a lysine dendrimer using Nα,Nε-bis-Fmoc-L-lysine, as adapted from the literature.[1]

| Parameter | Value | Notes |

| Resin | Rink Amide | For C-terminal amide peptides. |

| Scale | 0.05 mmol | Typical laboratory scale. |

| Solvent | DMF | Standard for Fmoc-SPPS. |

| Fmoc Deprotection | 20% Piperidine in DMF | 10 minutes, repeated twice. |

| Coupling Reagents | ||

| This compound | 3.5 equivalents | Relative to resin loading. |

| HBTU | 3.5 equivalents | Coupling activator. |

| NMM | 5% in DMF | Base for activation. |

| Coupling Time | 15 minutes | For the first branching unit. |

| Subsequent Layer Coupling | ||

| Fmoc-Lys(Boc)-OH | 7 equivalents | For the second generation. |

| HBTU | 7 equivalents | |

| NMM | 5% in DMF | |

| Coupling Time | 30 minutes | |

| Final Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2-3 hours at room temperature. |

| Overall Yield | 48-95% | Depending on the dendrimer generation and complexity.[1] |

Visualizing the Workflow: Dendrimer Synthesis

The following diagrams illustrate the key logical and experimental workflows in the synthesis of a lysine-based dendrimer using Nα,Nε-bis-Fmoc-L-lysine.

Caption: Logical workflow for lysine dendrimer synthesis.

Caption: Experimental workflow for SPPS of a lysine dendrimer.

Conclusion

The use of two Fmoc groups on a single lysine residue provides a strategic advantage for the synthesis of well-defined branched peptides and dendrimers. By creating a symmetrical branching point that can be deprotected in a single step, Nα,Nε-bis-Fmoc-L-lysine facilitates the efficient, layer-by-layer construction of complex molecular architectures. This capability is of significant interest to researchers in drug development, biomaterials science, and protein engineering, opening avenues for the creation of novel therapeutics and functional materials with enhanced properties and functionalities. The detailed protocols and understanding of the underlying principles presented in this guide are intended to empower scientists to leverage this unique building block in their research endeavors.

References

A Technical Guide to Orthogonally Protected Lysine: Strategies and Applications in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and modification, achieving site-specific control is paramount. Orthogonally protected lysine (B10760008) stands out as an indispensable tool, enabling the creation of complex, multifunctional peptide architectures that are central to advancements in drug discovery, diagnostics, and materials science. This technical guide provides an in-depth exploration of the core principles, common strategies, and practical applications of orthogonally protected lysine, complete with detailed experimental protocols and comparative data to aid researchers in selecting the optimal strategy for their synthetic goals.

The Principle of Orthogonal Protection

In peptide chemistry, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other groups.[1][2] Lysine, with its α-amino group for peptide bond formation and a reactive ε-amino group on its side chain, is uniquely suited for this strategy.[3] By protecting these two amines with orthogonal groups, a chemist can selectively deprotect and modify the lysine side chain at any desired step while the main peptide chain remains fully protected and anchored to a solid support.[4] This enables precise modifications such as peptide branching, cyclization, and the site-specific conjugation of molecules like fluorophores, lipids, or cytotoxic drugs.[5]

The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. The Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while semi-permanent side-chain protecting groups are typically acid-labile (e.g., removed by trifluoroacetic acid, TFA). An orthogonal protecting group for the lysine ε-amino group must therefore be stable to both the base (e.g., piperidine) used for Fmoc removal and the strong acid (TFA) used for final cleavage, yet be removable by a unique, non-interfering chemical reaction.[6]

Figure 1. The core concept of orthogonal protection in Fmoc-SPPS.

Common Orthogonal Protecting Groups for Lysine

The choice of an orthogonal protecting group is dictated by the desired modification and the overall synthetic strategy. The following table summarizes the most frequently used groups, their removal conditions, and key characteristics.

| Protecting Group | Abbreviation | Deprotection Reagent(s) | Key Features & Considerations |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., 1-5% TFA in DCM) | The most common choice; stable to base but removed by mild acid, orthogonal to the strong acid (e.g., 95% TFA) used for final cleavage.[3] |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane) | Fully orthogonal to both acid- and base-labile groups. Requires careful handling of palladium catalyst.[7] |

| 4-Methyltrityl | Mtt | Highly Dilute Acid (e.g., 1% TFA in DCM, often with scavengers like TIS) | Extremely acid-sensitive, allowing deprotection under very mild conditions that preserve other acid-labile groups like Boc.[8][9] |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) (N₂H₄) in DMF | Stable to both acid and base.[6] Can be prone to migration to other free amines ("scrambling") during synthesis.[10] |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% Hydrazine (N₂H₄) in DMF | A more sterically hindered version of Dde, designed to reduce migration issues and premature loss during long syntheses.[3][7] |

Quantitative Data Summary

Achieving high purity and yield is critical in peptide synthesis. The choice of orthogonal protection can influence the outcome of subsequent modification steps. The following table presents available quantitative data for the synthesis of a branched peptide.

| Lysine Derivative Used | Subsequent Modification | Final Purity of Branched Peptide | Reference |

| Lys(Mmt) | Coupling with Alanine | 79% | [7] |

| Lys(Alloc) | Coupling with Alanine | 82% | [7] |

| Lys(ivDde) | Coupling with Alanine | 93% | [7] |

Note: Data is based on the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671 via microwave-enhanced SPPS. Purity was determined by UPLC.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the selective on-resin deprotection of common lysine side-chain protecting groups. These procedures assume a standard Fmoc-SPPS workflow on a peptide-resin.

Protocol 1: Selective Deprotection of Lys(Mtt)

This procedure uses a highly diluted solution of TFA to remove the Mtt group while leaving other acid-labile groups, like Boc, intact.

-

Resin Preparation: Swell the Mtt-containing peptide-resin in dichloromethane (B109758) (DCM).

-

Deprotection Cocktail: Prepare a deprotection solution of 1% TFA and 2% triisopropylsilane (B1312306) (TIS) in DCM (v/v/v).

-

Treatment: Treat the resin with the deprotection solution (approx. 10 mL per gram of resin) and shake gently at room temperature. The appearance of an orange color from the released Mtt cation indicates the reaction is proceeding.

-

Reaction Time: Allow the reaction to proceed for 30 minutes. Perform a test cleavage on a few beads with concentrated TFA; if the orange color appears instantly, the deprotection is complete. If not, continue shaking for another 30 minutes and retest.

-

Washing: Once deprotection is complete, filter the resin and wash thoroughly with the following sequence:

-

DCM (2x)

-

Methanol (MeOH) (2x)

-

DCM (2x)

-

1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2x, to neutralize residual acid)

-

DMF (2x)

-

-

The resin is now ready for side-chain modification.

Protocol 2: Selective Deprotection of Lys(Alloc)

This protocol uses a palladium catalyst to cleave the Alloc group. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to protect the Pd(0) catalyst.

-

Resin Preparation: Swell the Alloc-containing peptide-resin in anhydrous DCM.

-

Deprotection Cocktail: In a separate flask, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents) and a scavenger such as phenylsilane (B129415) (5-10 equivalents) in anhydrous DCM.

-

Treatment: Add the deprotection cocktail to the peptide-resin.

-

Reaction Time: Shake the mixture at room temperature for 15-30 minutes. Repeat the treatment with a fresh solution one more time to ensure complete removal.

-

Washing: Filter the resin and wash extensively with:

-

DCM (3x)

-

DMF (3x)

-

A solution of 0.5% DIEA in DMF (2x)

-

A solution of sodium diethyldithiocarbamate (B1195824) (0.5% w/v) in DMF (2x, to scavenge residual palladium)

-

DMF (3x)

-

-

The resin is now ready for subsequent coupling on the lysine side chain.

Protocol 3: Selective Deprotection of Lys(ivDde/Dde)

This method utilizes a dilute hydrazine solution to remove the ivDde or Dde group.

-

Resin Preparation: Swell the ivDde/Dde-containing peptide-resin in DMF. Note: If the N-terminal Fmoc group is present, it will also be removed by hydrazine. It is standard practice to first complete the linear peptide synthesis and then perform the hydrazine treatment.

-

Deprotection Solution: Prepare a 2-5% solution of hydrazine monohydrate in DMF (v/v). Do not exceed this concentration, as it may cause side reactions.

-

Treatment: Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).

-

Reaction Time: Allow the mixture to stand at room temperature for 3 minutes. Filter and repeat the treatment two more times (total of 3 treatments). The removal of ivDde can be monitored by UV spectrophotometry, as the indazole byproduct absorbs at 290 nm.

-

Washing: After the final treatment, wash the resin thoroughly with DMF (3-5x).

-

The resin is now ready for side-chain modification.

Applications and Workflows

The utility of orthogonally protected lysine is best illustrated through its application in creating advanced peptide structures.

Synthesis of Branched Peptides

Branched peptides, such as Multiple Antigenic Peptides (MAPs), are powerful tools in immunology for generating high-titer antibodies without the need for a carrier protein.[1] The workflow involves synthesizing a core peptide containing one or more orthogonally protected lysine residues, selectively deprotecting the lysine side chains, and then initiating the synthesis of new peptide chains from these points.

Figure 2. General workflow for the synthesis of a branched peptide.

Site-Specific Labeling and Conjugation

For applications in diagnostics, molecular imaging, and drug delivery, peptides are often conjugated to other molecules. Orthogonally protected lysine provides a specific handle for this attachment, ensuring a homogenous product where the label is attached only at the desired position. This is crucial for creating antibody-drug conjugates (ADCs) or fluorescently labeled probes for biological assays.

Figure 3. Workflow for site-specific peptide labeling or conjugation.

Conclusion

The strategic use of orthogonally protected lysine derivatives is a cornerstone of modern peptide chemistry. By enabling the differential unmasking of the ε-amino group, researchers can access a vast landscape of complex peptide architectures that would otherwise be synthetically prohibitive. A thorough understanding of the available protecting groups and their specific deprotection chemistries, as outlined in this guide, is essential for designing and executing successful syntheses for advanced therapeutic and research applications.

References

- 1. biorunstar.com [biorunstar.com]

- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. kohan.com.tw [kohan.com.tw]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-Lys(Fmoc)-OH: An In-Depth Technical Guide to Branched Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys(Fmoc)-OH), a key building block for the synthesis of symmetrically branched peptides. We will delve into its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its primary applications, with a focus on the generation of Multiple Antigen Peptides (MAPs).

Introduction to this compound

This compound is a derivative of the amino acid lysine (B10760008) where both the α-amino and ε-amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. This dual protection makes it an ideal scaffold for creating symmetrically branched peptides. In this strategy, a central lysine core is used to initiate the simultaneous synthesis of multiple identical peptide chains, leading to structures with a high density of epitopes or functional motifs.

The primary application of this compound is in the synthesis of Multiple Antigen Peptides (MAPs). MAPs are dendritic macromolecules that present multiple copies of a peptide antigen. This multivalent display often elicits a stronger immune response compared to the monomeric peptide, making MAPs valuable tools in immunology, vaccine development, and diagnostics.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 78081-87-5[1][2] |

| Molecular Formula | C36H34N2O6[1] |

| Molecular Weight | 590.66 g/mol [1][2] |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC)[1] |

Synthesis of Symmetrically Branched Peptides

The synthesis of symmetrically branched peptides using this compound is typically performed via solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The general workflow involves the sequential coupling of the lysine core and the subsequent elongation of the peptide chains on the branching arms.

General Workflow for MAP Synthesis

The synthesis of a 4-branch or 8-branch MAP using a lysine core is a common application. The process begins with the coupling of one or more levels of this compound to a resin, followed by the simultaneous synthesis of the desired peptide sequence on each of the deprotected amino groups.

Experimental Protocols

The following are representative protocols for the synthesis of symmetrically branched peptides using this compound. Note that optimization of coupling times, temperatures, and reagent excesses may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Protocol for 4-Branch MAP Synthesis

This protocol describes the manual synthesis of a 4-branch MAP on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

First Lysine Coupling:

-

Dissolve this compound (4 eq.), HBTU (3.95 eq.), and HOBt (4 eq.) in DMF.

-

Add DIPEA (8 eq.) to the activation mixture and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x). This will deprotect both Fmoc groups on the lysine, yielding two free amino groups.

-

-

Peptide Elongation:

-

For each subsequent amino acid in the peptide sequence, perform the coupling step as described in step 2, using a molar excess of the Fmoc-amino acid and coupling reagents relative to the initial loading of the resin (typically 8-10 eq. for a 4-branch MAP).

-

After each coupling, perform the Fmoc deprotection as described in step 3.

-

Repeat this cycle until the desired peptide sequence is synthesized on all four branches.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Quantitative Data

The synthesis of MAPs can be challenging due to steric hindrance and potential for aggregation, which can lead to incomplete couplings and lower yields and purity. The data below is representative of typical outcomes for MAP synthesis, although results can vary significantly based on the peptide sequence and synthesis conditions.

| Peptide Structure | Synthesis Method | Crude Purity (%) | Isolated Yield (%) | Reference |

| 4-branch MAP (12-mer peptide) | Automated SPPS | ~60-70 | 15-25 | [3] |

| 8-branch MAP (12-mer peptide) | Automated SPPS | ~40-50 | 5-15 | [3] |

| 4-branch MAP (24-mer peptide) | Automated SPPS | ~30-40 | <10 | [3] |

Biological Applications and Signaling Pathways

The primary application of symmetrically branched peptides synthesized with this compound is in immunology, where their multivalent nature enhances antigen presentation and elicits a robust antibody response. While direct modulation of signaling pathways by these specific branched peptides is not extensively documented, their use as immunogens is critical for developing tools (antibodies) to study a wide range of signaling pathways.

Hypothetically, symmetrically branched peptides could be designed to directly interact with and modulate signaling pathways. For example, a branched peptide displaying multiple copies of a receptor-binding motif could act as a potent agonist or antagonist by promoting receptor clustering or blocking the binding of the natural ligand.

Hypothetical Modulation of a Receptor Tyrosine Kinase Pathway

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling, controlling processes such as cell growth, proliferation, and differentiation. Dimerization of RTKs upon ligand binding is a critical step in their activation. A symmetrically branched peptide could be designed to either promote or inhibit this dimerization.

References

In-Depth Technical Guide: Properties and Applications of (2S)-2,6-bis(((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid (CAS 78081-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,6-bis(((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid, commonly known as Nα,Nε-di-Fmoc-L-lysine or Fmoc-Lys(Fmoc)-OH, is a pivotal lysine (B10760008) derivative in the field of peptide chemistry. Its unique structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on both the alpha (α) and epsilon (ε) amino groups of L-lysine, makes it an essential building block for the synthesis of complex peptide architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for the creation of branched peptides.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 78081-87-5 | [1][2] |

| Molecular Formula | C₃₆H₃₄N₂O₆ | [1][2] |

| Molecular Weight | 590.66 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 170-180 °C | [2] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [3] |

| Storage | 2-8°C, desiccated | [4] |

| Purity (typical) | ≥98.0% (HPLC) | [1][4] |

Synthesis

A representative logical workflow for the synthesis is depicted below.

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and mass spectra for this compound are typically provided by commercial suppliers with purchase. A representative mass spectrum of di-Fmoc-lysine shows a molecular ion peak consistent with its molecular weight of 590 g/mol [3]. While specific spectra for this compound are not publicly available in research literature, data for the closely related Fmoc-Lys-OH can provide an indication of the expected chemical shifts for the lysine backbone and the Fmoc protecting group[2][5].

Applications in Peptide Synthesis

The primary application of this compound is as a branching unit in solid-phase peptide synthesis (SPPS). The presence of two Fmoc groups allows for the simultaneous extension of two peptide chains from the lysine core after a single deprotection step, leading to the formation of branched peptides.

Synthesis of Multiple Antigenic Peptides (MAPs)

Multiple Antigenic Peptides (MAPs) are dendritic macromolecules that present multiple copies of a peptide epitope on a lysine core. This high density of epitopes can elicit a strong immune response without the need for a carrier protein. This compound is a key reagent in the stepwise synthesis of MAPs.

Experimental Protocol: Solid-Phase Synthesis of a Tetravalent MAP

This protocol outlines the general steps for the synthesis of a tetravalent MAP using this compound on a Rink Amide resin.

-

Resin Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Remove the Fmoc group from the resin by treating with 20% piperidine (B6355638) in DMF (v/v) for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of the First Amino Acid:

-

Couple the first Fmoc-protected amino acid of the peptide epitope to the deprotected resin using a suitable coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Peptide Chain Elongation:

-

Repeat the deprotection (20% piperidine in DMF) and coupling cycles for the subsequent amino acids of the epitope sequence.

-

-

Introduction of the Branching Unit:

-

After synthesizing the linear epitope, couple this compound to the N-terminus of the peptide-resin using the standard coupling protocol.

-

-

Simultaneous Growth of Branched Chains:

-

Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the lysine derivative simultaneously, exposing two free amino groups.

-

Couple the desired peptide epitope sequence to both of these amino groups in a single coupling step. For a tetravalent MAP, a second level of branching can be introduced by coupling another this compound.

-

-

Cleavage and Deprotection:

-

After the complete synthesis of the MAP, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final MAP product by mass spectrometry and analytical HPLC.

-

Biological Activity

Currently, there is a lack of published data on the specific biological activities (e.g., antimicrobial, anticancer) of this compound as a standalone molecule. The biological effects reported in the literature are generally associated with peptides that incorporate Fmoc-protected lysine residues. For instance, certain short cationic antimicrobial peptides containing Fmoc-lysine have demonstrated broad-spectrum antibacterial activity[6][7]. The Fmoc group's hydrophobicity can enhance the interaction of these peptides with bacterial membranes, contributing to their antimicrobial action[8]. However, no specific IC50 or MIC values for this compound itself have been reported. Similarly, while some peptides with anticancer properties are synthesized using Fmoc chemistry, there is no direct evidence to suggest that this compound independently modulates specific cell signaling pathways related to cancer[6][9].

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized and valuable reagent for advanced peptide synthesis. Its primary utility lies in its ability to serve as a branching point for the construction of multimeric peptides, most notably Multiple Antigenic Peptides. While detailed information on its intrinsic biological activity and a specific, publicly available synthesis protocol are limited, its application in SPPS is well-established. This guide provides researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their synthetic endeavors.

References

- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FMOC-LYS-OH(105047-45-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]

- 7. chemimpex.com [chemimpex.com]

- 8. L-Lysine-α-ð-Fmoc, ε-ð-ð¡-Boc (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-4754-H-1 [isotope.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fmoc Protection Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is attributed to its unique lability under mild basic conditions, which enables an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of Fmoc chemistry, including its core principles, reaction mechanisms, detailed experimental protocols, and a comparative analysis of deprotection conditions.

Core Principles of Fmoc Protection

The primary role of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation.[3][4] This strategy is fundamental to ensuring the directional and specific assembly of the peptide chain.[] An ideal protecting group strategy, like the one offered by Fmoc, balances stability under various reaction conditions with the ability to be selectively removed when required.[][6]

The Fmoc strategy is a key component of orthogonal protection schemes in peptide synthesis.[7][8] Orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[7] In the context of Fmoc-based SPPS, the Nα-amino group is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are typically protected by acid-labile groups, such as tert-butyl (tBu).[2][6] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protecting groups.[2]

The Chemistry of the Fmoc Group

The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1] The latter is often preferred to prevent the formation of Fmoc-dipeptide byproducts.[1]

The key to the utility of the Fmoc group lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] This acidity is due to the electron-withdrawing nature of the fluorene (B118485) moiety.[9] The pKa of this proton is approximately 23 in DMSO, making it susceptible to abstraction by a mild base.[9]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a base-mediated β-elimination (E1cB) mechanism.[1][10]

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl group.[1][10]

-

β-Elimination: This deprotonation leads to the formation of a stabilized fluorenyl anion.[9] The unstable intermediate then undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4][11]

-

Dibenzofulvene Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess secondary amine base (e.g., piperidine) to form a stable adduct.[4][10] This prevents the DBF from reacting with the newly deprotected amine of the peptide chain, which would terminate the synthesis.[11]

The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be utilized to monitor the completion of the deprotection reaction in real-time.[4][12]

Experimental Protocols

Fmoc Protection of an Amino Acid (General Procedure)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[1]

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the amino acid solution.

-

Reaction: Stir the mixture at room temperature for 4-24 hours.

-

Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard manual procedure for the removal of the Fmoc group from a peptide-resin using piperidine.[13]

-

Place the resin in a suitable reaction vessel.

-

Add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF), using approximately 10 mL per gram of resin.

-

Agitate the mixture at room temperature for 2 minutes.

-

Filter the resin to remove the deprotection solution.

-

Add a second portion of the 20% piperidine in DMF solution.

-

Agitate the mixture at room temperature for 5-10 minutes.[13][14]

-

Filter the resin and wash it thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

-

Optional Confirmation: A small sample of the resin can be subjected to a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.[12]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the peptide sequence.

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) | DMF | 2 x (2-10 minutes) | The most widely used and effective reagent.[12][15] A two-step deprotection is recommended for efficiency.[12] |

| Piperidine | 20-50% (v/v) | DMF | Not specified | Efficient for Fmoc removal.[15][16] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | Not specified | A stronger, non-nucleophilic base. May increase the risk of side reactions. Often used with a scavenger like piperidine.[12] |

| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | >10 minutes for Arginine | Less efficient at shorter deprotection times compared to piperidine and 4-methylpiperidine.[17] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Not specified | Performance is comparable to piperidine.[17] |

Side Reactions in Fmoc Chemistry

While the Fmoc strategy is robust, certain side reactions can occur, particularly with sensitive amino acid sequences.

-

Aspartimide Formation: This is a significant side reaction that can occur in sequences containing aspartic acid, especially when followed by residues like glycine, asparagine, or serine.[18][19] The side-chain carboxyl group can cyclize onto the peptide backbone nitrogen under basic conditions, leading to the formation of a succinimide (B58015) derivative. This can result in a mixture of α- and β-aspartyl peptides upon ring opening.[18] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[19]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, particularly when proline is one of the first two amino acids.[19] The N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the peptide from the support and forming a cyclic dipeptide.

-

Racemization: Epimerization of the C-terminal cysteine residue can be problematic, especially when anchored to the resin via a benzyl (B1604629) ester.[18]

-

3-(1-Piperidinyl)alanine Formation: This can occur in peptides with a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine (B155165) residue, which can then react with piperidine.[19]

Mandatory Visualizations

Caption: Mechanism of Fmoc protection of an amine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. genscript.com [genscript.com]

- 16. lifetein.com [lifetein.com]

- 17. mdpi.com [mdpi.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

A Technical Guide to the Applications of Fmoc-Lys(Fmoc)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nε-di-Fmoc-L-lysine, commonly known as Fmoc-Lys(Fmoc)-OH, a key building block in synthetic peptide chemistry. We will delve into its core applications, present relevant quantitative data, provide detailed experimental protocols, and illustrate its utility through logical diagrams. This document is intended to serve as a practical resource for professionals engaged in peptide synthesis, drug discovery, and biomaterials science.

Introduction: The Role of Protected Lysine (B10760008) in Peptide Synthesis

Lysine is a fundamental amino acid distinguished by its primary amine on the ε-carbon of its side chain. This side-chain amine is a highly reactive nucleophile, necessitating protection during standard solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and uncontrolled branching. The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern SPPS, valued for its mild, base-labile deprotection conditions.

Within the Fmoc-SPPS framework, various protected lysine derivatives are employed, each offering unique synthetic possibilities. While derivatives like Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OH, and Fmoc-Lys(ivDde)-OH feature orthogonal protecting groups on the side chain—allowing for selective deprotection and modification—this compound presents a distinct scenario.[1][2][3] With both the α-amino and ε-amino groups protected by Fmoc, they are cleaved simultaneously under standard piperidine (B6355638) treatment. This characteristic makes this compound the ideal reagent for initiating symmetrical, branched peptide structures.[4]

Core Application: Synthesis of Branched Peptides

The primary and most effective application of this compound is in the synthesis of symmetrically branched peptides.[4] This approach is particularly useful for creating dendritic peptide structures, with the most prominent example being Multiple Antigen Peptides (MAPs).

Multiple Antigen Peptides (MAPs): MAPs are branched macromolecules constructed on a core of lysine residues. This core, initiated by this compound, serves as a scaffold from which multiple, identical peptide chains are synthesized. The resulting structure presents a high density of the target peptide epitope, which can significantly enhance immunological responses. This makes MAPs valuable tools in vaccine development and immunological research.

The synthesis begins by coupling the carboxylic acid of this compound to a resin. Subsequent treatment with a base like piperidine removes both Fmoc groups, exposing two primary amines (α and ε). This allows for the simultaneous elongation of two identical peptide chains from a single lysine residue. By repeating this process with additional this compound units, a dendritic core with 4, 8, or 16 branches can be constructed, upon which the desired antigenic peptide is synthesized.

Diagrams of Key Structures and Workflows

Visualizing the molecular structure and its role in the synthetic workflow is crucial for understanding its application.

Caption: Figure 1: Chemical Structure of this compound.

Caption: Figure 2: Workflow for 4-Branch MAP Synthesis.

Experimental Protocols

The following is a generalized protocol for the synthesis of a 4-branch MAP using this compound on a solid support.

Materials:

-

Rink Amide resin

-

This compound

-

Fmoc-protected amino acids for the antigenic peptide

-

Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N'-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Lysine Coupling:

-

Pre-activate this compound (2 eq) with HBTU/HOBt (2 eq) and DIPEA (4 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin thoroughly with DMF.

-

-

First Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes. This step removes both Fmoc groups from the first lysine, exposing two free amines.

-

Wash the resin thoroughly with DMF.

-

-

Second Lysine (Core Branching) Coupling:

-

Repeat step 2, using 4 equivalents of this compound and coupling reagents to acylate both free amines.

-

-

Second Deprotection:

-

Repeat step 3. This will expose four free amines, forming the 4-branch MAP core.

-

-

Antigenic Peptide Synthesis:

-

Proceed with standard Fmoc-SPPS cycles to elongate the desired peptide sequence simultaneously on all four branches. For each cycle:

-

Coupling: Couple the next Fmoc-amino acid (4 eq) using HBTU/HOBt/DIPEA.

-

Washing: Wash with DMF.

-

Deprotection: Treat with 20% piperidine in DMF.

-

Washing: Wash with DMF.

-

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by DCM (Dichloromethane), and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the mass of the final product using mass spectrometry.

-

Quantitative Data Summary

Quantitative data for peptide synthesis can vary significantly based on the peptide sequence, length, and synthesis conditions. The table below presents representative data for the synthesis of branched peptides using protected lysine derivatives, highlighting typical outcomes.

| Parameter | Synthesis of LF Chimera (Unsymmetrical Branch)[5] | Synthesis of H2B-Ubiquitin Conjugate (Unsymmetrical Branch)[5] | Typical MAP Synthesis (Symmetrical Branch) |

| Key Lysine Derivative | Fmoc-Lys(ivDde)-OH | Fmoc-Lys(ivDde)-OH | This compound |

| Synthesis Method | Microwave-Enhanced SPPS | Microwave-Enhanced SPPS | Standard Fmoc-SPPS |

| Total Synthesis Time | < 5 hours | < 5 hours | 24-72 hours (sequence dependent) |

| Crude Purity | 77% | 75% | 50-70% (typically lower due to complexity) |

| Isolated Yield | 10-20% (estimated from similar conventional methods) | 10-20% | 5-25% (highly variable) |

| Final Product Confirmation | RP-HPLC, Mass Spectrometry | RP-HPLC, Mass Spectrometry | RP-HPLC, Mass Spectrometry |

Note: Data for symmetrical MAP synthesis is generalized, as specific yields and purities are highly dependent on the size and sequence of the peptide being synthesized.

Conclusion

This compound is a specialized but indispensable reagent in the field of peptide synthesis. Its unique property of simultaneous deprotection of both α- and ε-amino groups makes it the optimal choice for constructing symmetrical, branched peptide scaffolds. While other orthogonally protected lysine derivatives offer avenues for complex, site-specific modifications, this compound provides a direct and efficient route to high-density peptide structures like Multiple Antigen Peptides. Its application is particularly impactful in immunology and vaccine development, where the multivalent presentation of epitopes is crucial for eliciting a robust biological response. A thorough understanding of its chemical properties and synthetic workflow, as outlined in this guide, enables researchers to effectively leverage this tool for the creation of complex and potent biomolecules.

References

The Cornerstone of Branched Peptides: A Technical Guide to the Synthesis and Application of Fmoc-Lys(Fmoc)-OH

For Immediate Release